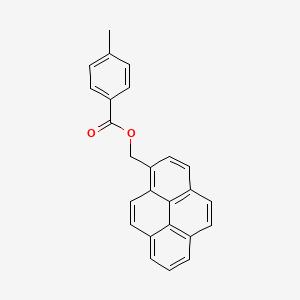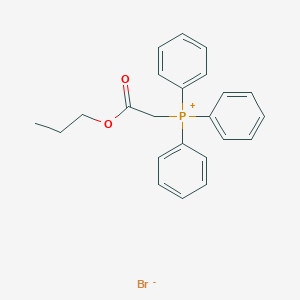![molecular formula C20H18O3S B14318221 2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one CAS No. 108343-40-4](/img/structure/B14318221.png)
2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one is an organic compound that features a pyranone ring substituted with benzyloxy, methyl, and phenylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an enone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with a suitable leaving group on the pyranone ring.
Methylation: The methyl group can be introduced through an alkylation reaction using a methylating agent such as methyl iodide.
Phenylsulfanyl Substitution: The phenylsulfanyl group can be introduced via a nucleophilic aromatic substitution reaction, where a thiophenol derivative reacts with a suitable leaving group on the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., thiols, amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one has various applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its application. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the position or type of substituents.
This compound: Another similar compound with variations in the functional groups attached to the pyranone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
108343-40-4 |
|---|---|
Fórmula molecular |
C20H18O3S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
5-methyl-2-(phenylmethoxymethyl)-3-phenylsulfanylpyran-4-one |
InChI |
InChI=1S/C20H18O3S/c1-15-12-23-18(14-22-13-16-8-4-2-5-9-16)20(19(15)21)24-17-10-6-3-7-11-17/h2-12H,13-14H2,1H3 |
Clave InChI |
TYJNLOSKPGCJFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC(=C(C1=O)SC2=CC=CC=C2)COCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


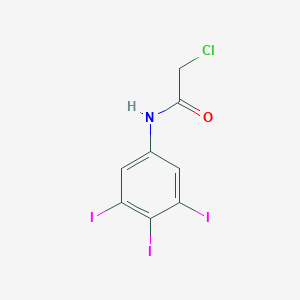
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
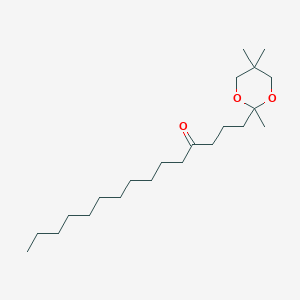
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)

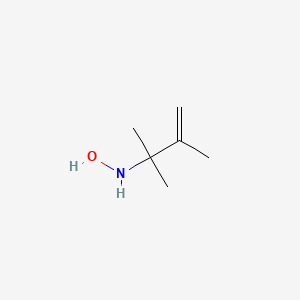
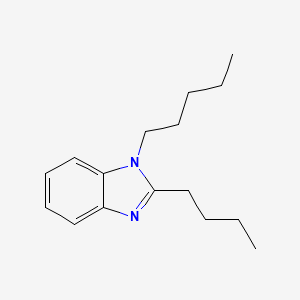
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
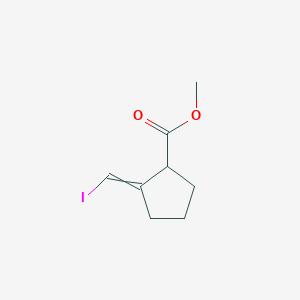
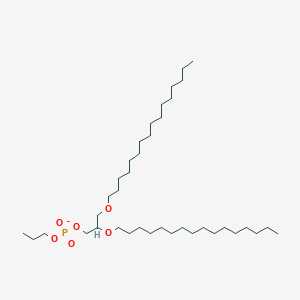
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)
